molecular formula C20H28N4O6 B143278 (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester CAS No. 125671-99-0

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester

Cat. No.: B143278
CAS No.: 125671-99-0
M. Wt: 420.5 g/mol
InChI Key: ZCYKGHPSPFTSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester, commonly known as Bizelesin, is a synthetic compound with potential anti-cancer properties. Bizelesin belongs to the class of aziridine-containing compounds and is structurally similar to mitomycin C, a well-known anti-cancer drug.

Mechanism of Action

Bizelesin works by binding to DNA and inducing DNA damage, which leads to cell death. Bizelesin forms covalent bonds with the nitrogen atoms in the DNA bases, which leads to the formation of DNA adducts. These adducts cause distortion in the DNA helix, which triggers the DNA repair machinery of the cell. However, the repair process is not efficient enough to repair all the damage caused by Bizelesin, which leads to the accumulation of unrepaired DNA damage and ultimately to cell death.
Biochemical and Physiological Effects:
Bizelesin has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit DNA synthesis, and induce cell cycle arrest. Bizelesin has also been shown to have anti-angiogenic properties, which means that it can inhibit the growth of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of Bizelesin is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for the development of new anti-cancer drugs. However, Bizelesin is expensive to produce, and its low yield makes it difficult to obtain large quantities for preclinical and clinical studies. Bizelesin is also highly toxic, which limits its use in vivo.

Future Directions

There are several future directions for research on Bizelesin. One direction is the development of new synthetic methods that can improve the yield and reduce the cost of production. Another direction is the development of new analogs of Bizelesin that have improved potency and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of Bizelesin and its potential use in combination with other anti-cancer drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of Bizelesin in humans.

Synthesis Methods

Bizelesin is a synthetic compound that can be prepared by a multistep process. The first step involves the synthesis of a key intermediate, 2,5-dioxo-3-(1-aziridinyl)-1,4-cyclohexadiene-1-carboxylic acid, which is then reacted with dibutylamine to form Bizelesin. The overall yield of the synthesis process is relatively low, which makes Bizelesin expensive to produce.

Scientific Research Applications

Bizelesin has been extensively studied for its anti-cancer properties. It has been shown to have potent cytotoxic activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. Bizelesin works by binding to DNA and inducing DNA damage, which leads to cell death. Bizelesin has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, such as cisplatin and paclitaxel.

Properties

125671-99-0

Molecular Formula

C20H28N4O6

Molecular Weight

420.5 g/mol

IUPAC Name

butyl N-[2,5-bis(aziridin-1-yl)-4-(butoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate

InChI

InChI=1S/C20H28N4O6/c1-3-5-11-29-19(27)21-13-15(23-7-8-23)18(26)14(16(17(13)25)24-9-10-24)22-20(28)30-12-6-4-2/h3-12H2,1-2H3,(H,21,27)(H,22,28)

InChI Key

ZCYKGHPSPFTSJQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCCC)N3CC3

Canonical SMILES

CCCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCCC)N3CC3

125671-99-0

synonyms

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dibutyl ester

Origin of Product

United States

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